molecular formula C20H25N5O B2891731 6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2310223-28-8

6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2891731
CAS No.: 2310223-28-8
M. Wt: 351.454
InChI Key: BQSVFCZXAWOTHD-UHFFFAOYSA-N
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Description

6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a tert-butyl group, a piperidine ring, and a pyridine ring with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by their coupling. Common synthetic routes include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Formation of the Piperidine Ring: This involves the cyclization of a suitable amine with a carbonyl compound.

    Coupling of the Rings: The pyridazine and piperidine rings are coupled using a suitable linker, such as a methylene group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
  • 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and binding affinity, while the carbonitrile group offers a site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-20(2,3)17-5-7-19(24-23-17)26-14-15-8-10-25(11-9-15)18-6-4-16(12-21)13-22-18/h4-7,13,15H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSVFCZXAWOTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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